4-[[(2S)-2-AMINO-3-(4-HYDROXYPHENYL)PROPANOYL]-METHYL-AMINO]-N-[(2S)-1 -HYDROXY-3-PHENYL-PROPAN-2-YL]BUTANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(2S)-2-AMINO-3-(4-HYDROXYPHENYL)PROPANOYL]-METHYL-AMINO]-N-[(2S)-1 -HYDROXY-3-PHENYL-PROPAN-2-YL]BUTANAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, hydroxy, and phenyl groups. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2S)-2-AMINO-3-(4-HYDROXYPHENYL)PROPANOYL]-METHYL-AMINO]-N-[(2S)-1 -HYDROXY-3-PHENYL-PROPAN-2-YL]BUTANAMIDE typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common synthetic routes may include:
Protection of Amino and Hydroxy Groups: Protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) are used to protect the amino and hydroxy groups during the synthesis.
Peptide Bond Formation: The formation of peptide bonds between the amino acids is achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of protection, coupling, and deprotection, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[[(2S)-2-AMINO-3-(4-HYDROXYPHENYL)PROPANOYL]-METHYL-AMINO]-N-[(2S)-1 -HYDROXY-3-PHENYL-PROPAN-2-YL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new amide or ester bonds.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (hydrogen peroxide) under acidic or basic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents such as THF (tetrahydrofuran) or ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of coupling reagents like EDC or DCC.
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted amides or esters.
Scientific Research Applications
4-[[(2S)-2-AMINO-3-(4-HYDROXYPHENYL)PROPANOYL]-METHYL-AMINO]-N-[(2S)-1 -HYDROXY-3-PHENYL-PROPAN-2-YL]BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of 4-[[(2S)-2-AMINO-3-(4-HYDROXYPHENYL)PROPANOYL]-METHYL-AMINO]-N-[(2S)-1 -HYDROXY-3-PHENYL-PROPAN-2-YL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various physiological processes. For example, it may inhibit the activity of certain enzymes, leading to a decrease in the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with similar pharmacological effects.
Intermetallic Compounds: These compounds, although not structurally similar, share the characteristic of forming ordered solid-state structures.
Uniqueness
4-[[(2S)-2-AMINO-3-(4-HYDROXYPHENYL)PROPANOYL]-METHYL-AMINO]-N-[(2S)-1 -HYDROXY-3-PHENYL-PROPAN-2-YL]BUTANAMIDE is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its applications in various fields of research further highlight its versatility and importance.
Properties
CAS No. |
99803-32-4 |
---|---|
Molecular Formula |
C23H31N3O4 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]butanamide |
InChI |
InChI=1S/C23H31N3O4/c1-26(23(30)21(24)15-18-9-11-20(28)12-10-18)13-5-8-22(29)25-19(16-27)14-17-6-3-2-4-7-17/h2-4,6-7,9-12,19,21,27-28H,5,8,13-16,24H2,1H3,(H,25,29)/t19-,21-/m0/s1 |
InChI Key |
NYWBUISAOGPARC-FPOVZHCZSA-N |
SMILES |
CN(CCCC(=O)NC(CC1=CC=CC=C1)CO)C(=O)C(CC2=CC=C(C=C2)O)N |
Isomeric SMILES |
CN(CCCC(=O)N[C@@H](CC1=CC=CC=C1)CO)C(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CN(CCCC(=O)NC(CC1=CC=CC=C1)CO)C(=O)C(CC2=CC=C(C=C2)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KK 3 KK-3 Tyr-N-methy-GAB-Phe-OH tyrosyl-N-methyl-gamma-aminobutylyl-phenylalaninol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.